molecular formula C21H17N5 B5474842 N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5474842
M. Wt: 339.4 g/mol
InChI Key: DEVHZXSYGYAKIV-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also showed good kinase selectivity . This compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various methods . For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .


Molecular Structure Analysis

The structural optimization and structure-activity relationship (SAR) studies of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been reported . These studies are crucial in understanding the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been found to potently inhibit RIPK1 . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 211–213 °C .

Mechanism of Action

The compound has been found to potently inhibit RIPK1 . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5/c1-2-4-16(5-3-1)19-13-21(26-20(25-19)9-11-24-26)23-14-15-6-7-18-17(12-15)8-10-22-18/h1-13,22-23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVHZXSYGYAKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)NCC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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